molecular formula C8H10O2 B130011 2,3-Dimethylhydroquinone CAS No. 608-43-5

2,3-Dimethylhydroquinone

Cat. No.: B130011
CAS No.: 608-43-5
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
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Description

2,3-Dimethylhydroquinone is an organic compound with the molecular formula C8H10O2. It is a derivative of hydroquinone, characterized by the presence of two methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

2,3-Dimethylhydroquinone participates in biochemical reactions primarily as an antioxidant. It terminates kinetic chains on reaction with peroxy radicals, thereby preventing oxidative damage

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. It acts as an electron donor for redox intermediates, thereby preventing oxidative damage

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylhydroquinone can be synthesized through several methods. One common method involves the methylation of hydroquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylbenzoquinone. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2,3-Dimethylhydroquinone exerts its effects primarily through its antioxidant properties. It acts as a chain-breaking antioxidant by donating electrons to reactive oxygen species, thereby terminating the chain reaction of lipid peroxidation. This compound can also participate in redox reactions, serving as an electron donor for various redox intermediates .

Properties

IUPAC Name

2,3-dimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGUBZTZWCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870679
Record name 2,3-dimethylhydroquinone
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-43-5, 1321-28-4
Record name 2,3-Dimethylhydroquinone
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Record name 1,4-Benzenediol, dimethyl-
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Record name 2,3-Dimethylhydroquinone
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Record name 1,4-Benzenediol, dimethyl-
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Record name 2,3-dimethylhydroquinone
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Record name Dimethylhydroquinone
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Record name 2,3-Dimethylhydroquinone
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Record name 2,3-DIMETHYLHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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